Diethyl(2-hydroxyethyl)ammonium palmitate
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Overview
Description
Diethyl(2-hydroxyethyl)ammonium palmitate is a chemical compound with the molecular formula C22H47NO3. It is a quaternary ammonium salt derived from palmitic acid and diethyl(2-hydroxyethyl)amine. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl(2-hydroxyethyl)ammonium palmitate can be synthesized through the reaction of palmitic acid with diethyl(2-hydroxyethyl)amine. The reaction typically involves the following steps:
Esterification: Palmitic acid is first esterified with ethanol to form ethyl palmitate.
Ammonolysis: Ethyl palmitate is then reacted with diethyl(2-hydroxyethyl)amine under controlled conditions to form this compound.
The reaction conditions often include:
- Temperature: 60-80°C
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often using automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-hydroxyethyl)ammonium palmitate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used.
Major Products Formed
Oxidation: Formation of diethyl(2-oxoethyl)ammonium palmitate.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted ammonium salts.
Scientific Research Applications
Diethyl(2-hydroxyethyl)ammonium palmitate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and emulsions.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cosmetics, detergents, and personal care products.
Mechanism of Action
The mechanism of action of diethyl(2-hydroxyethyl)ammonium palmitate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in applications such as drug delivery, where it helps in the formation of stable emulsions and micelles.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium surfactant with similar properties.
Dodecylbenzenesulfonic acid: A surfactant used in detergents and cleaning agents.
Sodium dodecyl sulfate (SDS): An anionic surfactant commonly used in laboratory research.
Uniqueness
Diethyl(2-hydroxyethyl)ammonium palmitate is unique due to its specific combination of a long-chain fatty acid (palmitic acid) and a quaternary ammonium group. This combination provides it with distinct surfactant properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
93776-82-0 |
---|---|
Molecular Formula |
C22H47NO3 |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
2-(diethylamino)ethanol;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3-7(4-2)5-6-8/h2-15H2,1H3,(H,17,18);8H,3-6H2,1-2H3 |
InChI Key |
VMLYOMOCGGLDCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.CCN(CC)CCO |
Origin of Product |
United States |
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